Hederasaponin B

説明

Synthesis Analysis

The synthesis of Hederasaponin B and related compounds often involves complex organic reactions that aim to replicate or modify the natural compound's structure. For instance, the synthesis approaches for related saponins and triterpene glycosides have been explored through various strategies, including Diels-Alder reactions, which are crucial for constructing cyclic structures in organic synthesis. These methods emphasize the complexity and creativity required in synthesizing natural products with intricate molecular architectures (Snyder & Kontes, 2009).

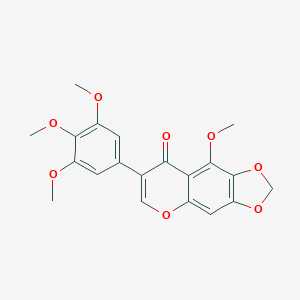

Molecular Structure Analysis

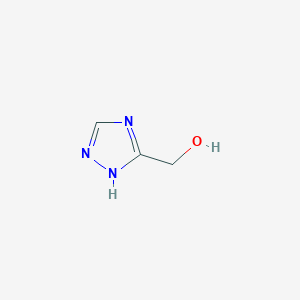

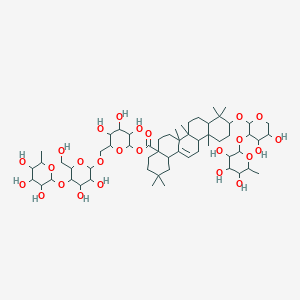

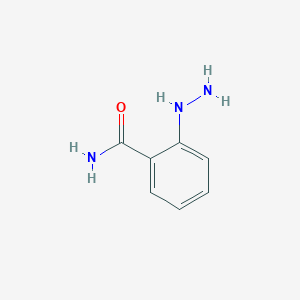

The molecular structure of Hederasaponin B features a triterpene backbone attached to sugar molecules, typical of saponins. This structure is critical for its biological activities and physicochemical properties. The attachment of sugar moieties to the triterpene core influences the compound's solubility and bioavailability. Molecular complexation studies, such as those between Hederasaponin C (a related compound) and cholesterol, highlight the interactions at the molecular level, providing insights into the structural aspects that govern the compound's function and reactivity (Yakovishin et al., 2020).

Chemical Reactions and Properties

Hederasaponin B's chemical reactivity is influenced by its triterpene and glycoside components. The glycosidic linkages are susceptible to hydrolysis under acidic or enzymatic conditions, releasing the aglycone and sugar components. This reaction is significant for the compound's biological activities and its metabolism in organisms. Additionally, the triterpene core can engage in various chemical reactions, including oxidation and complexation, which are essential for understanding its chemical properties and potential modifications for therapeutic applications.

Physical Properties Analysis

The physical properties of Hederasaponin B, such as solubility, melting point, and stability, are crucial for its application in various fields. The compound's solubility in water and organic solvents is primarily determined by the nature and number of sugar residues attached to the triterpene core, affecting its application in pharmaceutical formulations and biological studies.

Chemical Properties Analysis

The chemical properties of Hederasaponin B, including its antioxidant and potential antiviral activities, are of significant interest. Studies have shown that saponins like Hederasaponin B possess strong antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases. For example, Hederasaponin B and related compounds from Hedera helix have demonstrated substantial antioxidant activity, comparable to that of known antioxidants (Gülçin et al., 2004). Additionally, the antiviral activity of Hederasaponin B against specific viral strains highlights its potential as a natural antiviral agent (Song et al., 2014).

科学的研究の応用

-

Study of Micelles and Surface Properties of Triterpene Saponins

- Scientific Field : Chemistry

- Application Summary : Hederasaponin B, along with hederacoside C, was extracted from Hedera helix leaves for an in-depth analysis of their physicochemical properties .

- Methods of Application : The extraction was carried out using reverse phase column chromatography, providing an affordable alternative to HPLC . The critical micelle concentration (cmc) measurement and the study of the surface tension were conducted .

- Results : The cmc value of hederasaponin B is nearly an order of magnitude lower compared to hederacoside C . The study of the surface tension revealed that the more lipophilic alpha-hederin displayed a greater surface tension value .

-

Determination of Saponins and Flavonoids in Ivy Leaf Extracts

- Scientific Field : Chromatography

- Application Summary : Hederasaponin B was one of the six compounds determined in ivy leaf extracts using high-performance liquid chromatography with a diode array detector .

- Methods of Application : The chromatographic separation was performed on a YMC Hydrosphere C18 analytical column using a gradient elution of 0.1% phosphoric acid and acetonitrile .

- Results : The method was validated in terms of specificity, linearity (r2 > 0.9999), precision (relative standard deviation (RSD) < 0.36%) and accuracy (97.4–103.8%) .

-

Antiviral Activity Against EV71 Subgenotypes

- Scientific Field : Virology

- Application Summary : The antiviral activity of hederasaponin B against EV71 subgenotypes C3 and C4a was evaluated .

- Methods of Application : The evaluation was conducted in vero cells .

- Results : The specific results or outcomes of this application were not provided in the source .

- Structural Characterization of Metabolites

- Scientific Field : Pharmacology

- Application Summary : Hederasaponin B, a natural saponin isolated from Acanthopanax senticosus leaves, was orally ingested and its metabolites were structurally characterized .

- Methods of Application : The structural characterization was performed using liquid chromatography-mass spectrometry .

- Results : The specific results or outcomes of this application were not provided in the source .

-

Antiviral Activity Against Enterovirus 71 Subgenotypes

- Scientific Field : Virology

- Application Summary : The antiviral activity of hederasaponin B from Hedera helix against Enterovirus 71 subgenotypes C3 and C4a was evaluated .

- Methods of Application : The evaluation was conducted in vero cells . The antiviral activity of hederasaponin B against EV71 C3 and C4a was determined by cytopathic effect (CPE) reduction method and western blot assay .

- Results : Hederasaponin B and 30% ethanol extract of Hedera helix containing hederasaponin B showed significant antiviral activity against EV71 subgenotypes C3 and C4a by reducing the formation of a visible CPE . Hederasaponin B also inhibited the viral VP2 protein expression, suggesting the inhibition of viral capsid protein synthesis .

-

Metabolites of Orally Ingested Hederasaponin B

- Scientific Field : Pharmacology

- Application Summary : Hederasaponin B, a natural saponin isolated from Acanthopanax senticosus leaves, was orally ingested and its metabolites were structurally characterized .

- Methods of Application : The structural characterization was performed using liquid chromatography-mass spectrometry .

- Results : Orally ingested hederasaponin B produces 47 metabolites, with deglycosylation being the main metabolic pathway, and glycosylation accounting for 11.55 % of metabolites in rat feces .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-BVLVEXITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hederasaponin B | |

CAS RN |

36284-77-2 | |

| Record name | Hederasaponin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

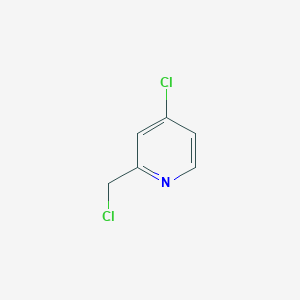

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)